molecular formula C9H6N2O B3029233 4-Isocyanatobenzyl cyanide CAS No. 59513-89-2

4-Isocyanatobenzyl cyanide

Cat. No.: B3029233
CAS No.: 59513-89-2
M. Wt: 158.16 g/mol
InChI Key: DFMDTDBDIAZYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isocyanatobenzyl cyanide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzyl chloride with potassium cyanate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Another method involves the use of 4-cyanobenzyl alcohol as a starting material. This compound is first converted to the corresponding chloride using thionyl chloride, followed by reaction with potassium cyanate to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions can help optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Isocyanatobenzyl cyanide undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Alcohols and amines are typical nucleophiles used in substitution reactions with the isocyanate group.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Urethanes and ureas

Scientific Research Applications

4-Isocyanatobenzyl cyanide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its reactivity with nucleophiles allows for the modification of biomolecules.

    Industry: Used in the production of polymers and resins, where its isocyanate group can react with polyols to form polyurethanes.

Mechanism of Action

The mechanism of action of 4-isocyanatobenzyl cyanide involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is exploited in the development of pharmaceuticals and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyanide: Lacks the isocyanate group, making it less reactive in certain applications.

    Phenyl isocyanate: Contains only the isocyanate group, lacking the nitrile functionality.

    4-Isocyanatobenzyl alcohol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness

4-Isocyanatobenzyl cyanide is unique due to the presence of both isocyanate and nitrile groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

2-(4-isocyanatophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-6-5-8-1-3-9(4-2-8)11-7-12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMDTDBDIAZYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404754
Record name 4-Isocyanatobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59513-89-2
Record name 4-Isocyanatobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isocyanatobenzyl cyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isocyanatobenzyl cyanide
Reactant of Route 2
Reactant of Route 2
4-Isocyanatobenzyl cyanide
Reactant of Route 3
Reactant of Route 3
4-Isocyanatobenzyl cyanide
Reactant of Route 4
Reactant of Route 4
4-Isocyanatobenzyl cyanide
Reactant of Route 5
Reactant of Route 5
4-Isocyanatobenzyl cyanide
Reactant of Route 6
4-Isocyanatobenzyl cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.